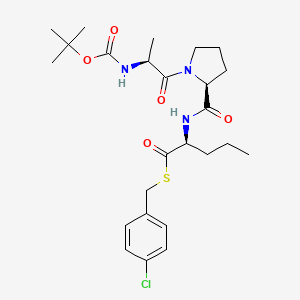
Boc-ala-pro-nva-4-chloro-sbzl
Übersicht
Beschreibung
Boc-ala-pro-nva-4-chloro-sbzl is a useful research compound. Its molecular formula is C25H36ClN3O5S and its molecular weight is 526.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Specificity and Substrate Studies
- Enzyme Activity with Various Substrates: Boc-ala-pro-nva-4-chloro-sbzl has been identified as an effective substrate in enzyme specificity studies. It was found to be the best substrate for human leukocyte elastase, with high enzymatic reactivity, indicating its utility in studying enzyme kinetics and specificity (Harper et al., 1984).
- Applications in Proteinase Studies: This compound has shown significant reactivity as a substrate for human proteinase 3, helping to elucidate the enzyme's substrate specificity and potential pathological effects (Kam et al., 1992).
Molecular and Cellular Biology Research
- Study of Cytotoxic T Lymphocyte Serine Proteases: Research has utilized this compound to investigate the active site structures of various serine proteases in cytotoxic T lymphocytes. This has implications for understanding immune response mechanisms (Odake et al., 1991).
- Exploring Enzyme Activation Mechanisms: Studies involving this compound have contributed to understanding the activation mechanisms of enzymes like human granzyme B, crucial in immune cell function (Smyth et al., 1995).
Conformational and Structural Analysis
- Infrared Conformational Analysis: this compound and related compounds have been the subject of infrared spectroscopic studies to explore the conformation of peptides in various states, contributing to the field of structural biology (Palumbo et al., 1976).
Biophysical Studies and Peptide Design
- Investigation of Peptide Conformation: The compound has been used in studies examining the effects of different residues on the conformation of peptides, providing insights into peptide design and protein engineering (Uma et al., 1993).
Pathophysiological Investigations
- Study of Autoimmune Disorders: this compound has been employed in research exploring the pathogenetic effects of autoantibodies in diseases like Wegener's granulomatosis, offering potential insights into autoimmune pathology (Dolman et al., 1993).
Biochemical and Pharmacological Research
- Exploration of Granzyme Function: The compound's role in examining granzyme B's chymotrypsin-like activity underscores its importance in pharmacological research, particularly concerning immune responses and potential therapeutic targets (Edwards et al., 1999).
Wirkmechanismus
Target of Action
The primary target of Boc-Ala-Pro-Nva-4-Chloro-Sbzl is human neutrophil elastase . This enzyme plays a crucial role in the immune response, particularly in the process of phagocytosis where it helps to destroy bacteria and other foreign substances .
Mode of Action
this compound interacts with its target, human neutrophil elastase, by serving as a substrate . The compound is cleaved by the enzyme, which is a common interaction between enzymes and their substrates .
Biochemical Pathways
The cleavage of this compound by human neutrophil elastase is part of the broader proteolytic pathway. This pathway involves the breakdown of proteins into smaller peptides or amino acids, which can then be used in various biological processes .
Pharmacokinetics
As a substrate for human neutrophil elastase, it is likely that the compound is metabolized through enzymatic cleavage .
Result of Action
The cleavage of this compound by human neutrophil elastase results in the production of smaller peptide fragments . These fragments can then participate in various biological processes, depending on their specific structures and properties .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of human neutrophil elastase, and therefore the cleavage of this compound, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules can also influence the interaction between this compound and human neutrophil elastase .
Biochemische Analyse
Biochemical Properties
Boc-ala-pro-nva-4-chloro-sbzl is a peptidyl p-chlorobenzyl thioester, making it an excellent substrate for human neutrophil elastase and porcine pancreatic elastase . The compound interacts with these enzymes by mimicking their natural substrates, allowing researchers to study the enzyme’s activity and inhibition. The interaction between this compound and elastase involves the cleavage of the thioester bond, releasing the 4-chlorobenzyl group and providing a measurable readout of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over prolonged storage or repeated freeze-thaw cycles . Long-term studies have shown that this compound can maintain its effectiveness in in vitro assays, but its stability in in vivo settings may vary depending on the biological environment.
Eigenschaften
IUPAC Name |
S-[(4-chlorophenyl)methyl] 2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36ClN3O5S/c1-6-8-19(23(32)35-15-17-10-12-18(26)13-11-17)28-21(30)20-9-7-14-29(20)22(31)16(2)27-24(33)34-25(3,4)5/h10-13,16,19-20H,6-9,14-15H2,1-5H3,(H,27,33)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVSMEXNXGFDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)SCC1=CC=C(C=C1)Cl)NC(=O)C2CCCN2C(=O)C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409051 | |
| Record name | Boc-Ala-Pro-Nva p-chlorothiobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90171-50-9 | |
| Record name | Boc-Ala-Pro-Nva p-chlorothiobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


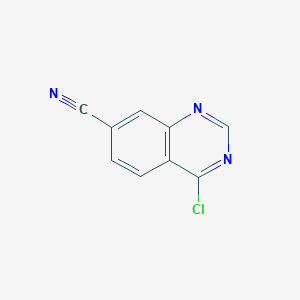



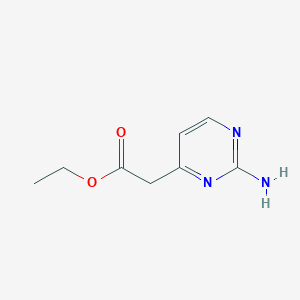
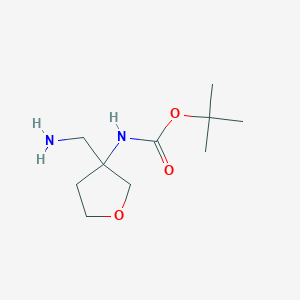
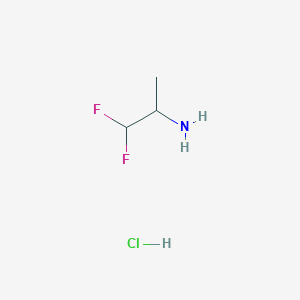
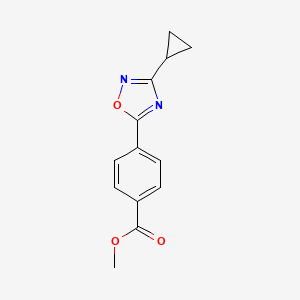
![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)

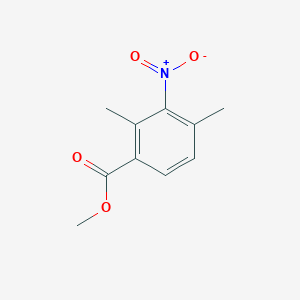
![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)

